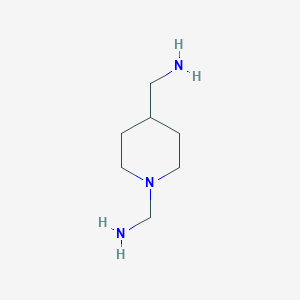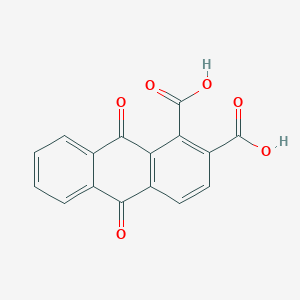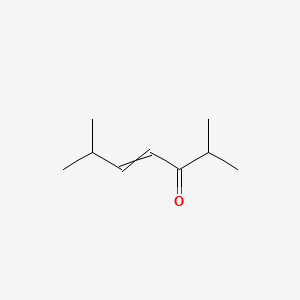![molecular formula C9H14O3 B13797191 5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)
5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C10H14O4. It is known for its unique bicyclic structure, which consists of a heptane ring fused with a methoxy group and a carboxylic acid group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[3.1.1]heptane derivatives.
Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide and a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mécanisme D'action
The mechanism of action of 5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methoxycarbonylbicyclo[3.1.1]heptane-1-carboxylic acid
- 5-Methoxycarbonylnorpinane-1-carboxylic acid
- Monomethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate
Uniqueness
5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of both methoxy and carboxylic acid functional groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
5-methoxybicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-12-9-4-2-3-8(5-9,6-9)7(10)11/h2-6H2,1H3,(H,10,11) |
Clé InChI |
AXIMRQPZLFGMSP-UHFFFAOYSA-N |
SMILES canonique |
COC12CCCC(C1)(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)](/img/structure/B13797109.png)
![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
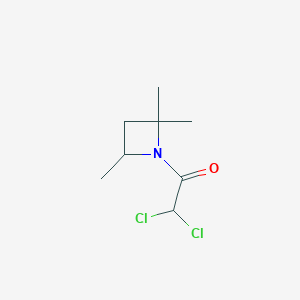
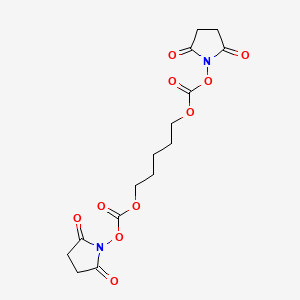

![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
![2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B13797144.png)
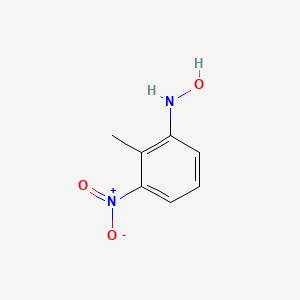

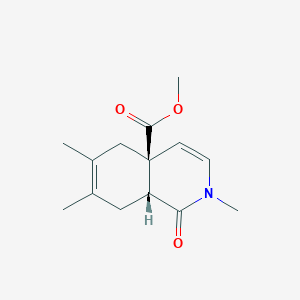
![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
